
Prolylglutamic acid
Overview
Description
Prolylglutamic acid (Pro-Glu) is a dipeptide composed of proline and glutamic acid linked via a peptide bond. Its molecular structure features proline’s cyclic secondary amine and glutamic acid’s carboxylic acid side chain, which confers unique biochemical properties. Pro-Glu is identified as a bioactive compound, suggesting roles in cellular signaling or metabolic pathways . Unlike larger peptides, its small size may enhance bioavailability and stability under physiological conditions. However, specific applications and mechanisms of action require further research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prolylglutamic acid can be synthesized through peptide synthesis methods. One common approach involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis can be applied. Industrial production may involve large-scale SPPS or solution-phase synthesis, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Prolylglutamic acid can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of modified peptides.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Chemical and Biological Applications
1. Peptide Synthesis and Chemistry
Prolylglutamic acid serves as a model compound in peptide synthesis studies. It is utilized as a building block for more complex peptides, facilitating the understanding of peptide bond formation and stability. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile tool in synthetic chemistry .
2. Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects, particularly against neurodegenerative conditions such as Alzheimer's disease. Studies have shown that it can inhibit apoptosis induced by amyloid-beta peptides by preventing caspase activation .
Case Study: Neuroprotection
In a controlled study involving cultured rat hippocampal neurons, this compound significantly reduced neuronal death caused by amyloid-beta exposure. The treatment led to lower levels of lactate dehydrogenase release and maintained cellular viability under stress conditions .
3. Cognitive Enhancement
Peptides derived from this compound have been linked to cognitive enhancement. For instance, dietary inclusion of these peptides has shown improvements in learning and memory tasks in animal models .
Case Study: Cognitive Function Enhancement
A study on mice demonstrated that dietary inclusion of peptides containing this compound improved performance in cognitive tasks, suggesting potential applications in developing nutraceuticals aimed at enhancing cognitive function .
Medical Applications
1. Drug Delivery Systems
this compound is explored for its potential in drug delivery systems. Its ability to modulate enzyme activity allows it to serve as a component in peptide-based drugs designed for targeted delivery .
2. Therapeutic Agent
The compound's interactions with cellular receptors make it a candidate for therapeutic applications in various diseases characterized by neuronal degeneration .
Industrial Applications
1. Material Development
In industrial settings, this compound is utilized in the development of novel materials and formulations. Its stabilizing properties are leveraged in various products, enhancing their performance and longevity .
Mechanism of Action
The mechanism of action of prolylglutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond between proline and glutamic acid allows it to fit into the active sites of enzymes, influencing their activity. Additionally, this compound can interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison
Pro-Glu belongs to a class of dipeptides with glutamic acid as one residue. Key analogs include:
Key Findings :
- Pro-Glu vs. Phenylalanylglutamate : While both are dipeptides, Pro-Glu’s bioactivity contrasts with Phenylalanylglutamate’s role as a catabolism byproduct . This implies divergent physiological roles—Pro-Glu may act as a signaling molecule, whereas Phenylalanylglutamate is metabolically inert.
- Pro-Glu vs. Oxo-Modified Analog : The addition of a 5-oxo group to proline (in N-(5-Oxo-L-prolyl)-L-glutamic acid) introduces handling challenges, likely due to increased reactivity or susceptibility to degradation . This modification may alter receptor binding or enzymatic interactions.
- Pro-Glu vs. Tetrapeptide Complex : The tetrapeptide L-Prolyl-L-seryl-L-leucyl-L-lysyl-glutamic acid demonstrates how chain length impacts function. Larger peptides may target specific receptors but face bioavailability limitations .
Stability and Regulatory Considerations
- Pro-Glu’s stability under standard conditions contrasts sharply with its oxo-modified variant, which requires cold storage, expedited shipping, and regulatory permits .
- Phenylalanylglutamate, as a natural breakdown product, likely faces fewer regulatory hurdles compared to synthetically modified peptides .
Biological Activity
Prolylglutamic acid (Pro-Glu) is a dipeptide formed from proline and glutamic acid, which has garnered attention for its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of Pro-Glu, drawing upon various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a peptide bond between the carboxyl group of proline and the amino group of glutamic acid. It crystallizes in a trans conformation, which is crucial for its biological activity. The structural properties allow Pro-Glu to interact with specific enzymes and receptors, influencing various physiological processes .
The biological activity of Pro-Glu is primarily attributed to its interactions with cellular targets:
- Enzyme Interaction : Pro-Glu can influence enzyme activity by fitting into active sites, thereby modulating their functions. This interaction can affect metabolic pathways and signal transduction processes .
- Neuroprotective Effects : Research indicates that Pro-Glu and its analogs may protect neurons from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. Studies show that Pro-Glu can inhibit caspase-3 activation, a key player in apoptotic pathways .
- Protein-Protein Interactions : Pro-Glu has been implicated in modulating protein-protein interactions, which are essential for various cellular functions, including growth and differentiation .
Neuroprotection
This compound exhibits significant neuroprotective properties. A study demonstrated that it could rescue hippocampal neurons from amyloid-beta-induced toxicity by preventing caspase activation and p53 expression, thus inhibiting apoptosis . The neuroprotective mechanisms are thought to involve modulation of glutamate signaling pathways.
Cognitive Enhancement
Research has indicated that peptides derived from Pro-Glu may enhance cognitive functions. For instance, prolyl oligopeptidase (POP), an enzyme that interacts with Pro-Glu, plays a role in cognition by influencing neuroplasticity and synaptic function . The inhibition of POP has been associated with improved cognitive outcomes in animal models.
Anti-inflammatory Effects
Pro-Glu has shown potential in reducing inflammation. It can modulate the production of immunoactive peptides from larger proteins, which may help in managing inflammatory responses . Additionally, inhibiting POP has been linked to decreased reactive oxygen species (ROS) production, suggesting a protective role against oxidative stress .
Case Study 1: Neuroprotective Mechanisms
In a controlled study involving cultured rat hippocampal neurons, Pro-Glu was shown to significantly reduce neuronal death caused by amyloid-beta exposure. The treatment led to lower levels of lactate dehydrogenase (LDH) release and maintained cellular viability under stress conditions .
Case Study 2: Cognitive Function Enhancement
A study on mice demonstrated that dietary inclusion of peptides derived from milk proteins containing Pro-Glu improved learning and memory tasks. This suggests potential applications in developing nutraceuticals aimed at enhancing cognitive function .
Comparative Analysis
To elucidate the unique properties of Pro-Glu compared to similar compounds, the following table summarizes key differences:
Feature | This compound | Glycyl-Prolyl-Glutamic Acid | Polyglutamic Acid |
---|---|---|---|
Structure | Dipeptide | Tripeptide | Polymer |
Primary Function | Neuroprotection | Neuroprotection | Biopolymer |
Mechanism of Action | Enzyme modulation | Anti-apoptotic | Biofilm formation |
Applications | Cognitive enhancement | Potential drug candidate | Industrial uses |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying prolylglutamic acid in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity for detecting low-abundance peptides. Researchers should optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 for reverse-phase separation) to resolve this compound from matrix interferences . Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, with triplicate runs ensuring reproducibility.
Q. How can researchers validate the structural identity of synthesized this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is critical for confirming stereochemistry and backbone connectivity. For crystalline derivatives, X-ray diffraction provides unambiguous structural evidence. Researchers should cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to address discrepancies caused by solvent effects or dynamic conformations .
Q. What in vitro models are suitable for studying this compound’s enzymatic stability?
Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) are standard for assessing stability under physiological conditions. Protocols require incubation at 37°C with periodic sampling, followed by LC-MS analysis. Controls must include protease inhibitors to distinguish chemical vs. enzymatic degradation pathways .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s pH-dependent solubility?
Contradictions often arise from variations in ionic strength or counterion effects. A factorial design experiment is recommended, testing solubility across a pH gradient (2–10) with controlled ionic strength (e.g., 0.1–0.5 M NaCl). Statistical models (ANOVA with post-hoc Tukey tests) can identify confounding variables, while molecular dynamics simulations may reveal protonation-state-dependent hydration patterns .
Q. What strategies mitigate batch-to-batch variability in solid-phase synthesis of this compound-containing peptides?
Batch variability often stems from incomplete Fmoc deprotection or side-chain interactions. Researchers should:
- Monitor coupling efficiency via Kaiser tests.
- Use orthogonal protecting groups (e.g., Alloc for lysine) to minimize side reactions.
- Employ microwave-assisted synthesis to improve reaction kinetics and uniformity . Post-synthesis HPLC-MS profiling with principal component analysis (PCA) can quantify variability and identify critical process parameters .
Q. How can conflicting results about this compound’s role in collagen crosslinking be reconciled?
Discrepancies may arise from model system differences (cell culture vs. tissue extracts). Researchers should:
- Standardize collagen source (e.g., type I collagen from rat tail tendon).
- Use isotopic labeling (¹³C-proline) to track incorporation kinetics via LC-MS/MS.
- Control for endogenous protease activity using inhibitors like EDTA . Meta-analyses of existing data can identify methodological biases, such as variations in crosslinking quantification (e.g., hydroxyproline assays vs. TEM imaging) .
Q. Methodological Best Practices
- Data Validation : Cross-correlate findings with orthogonal techniques (e.g., NMR and MS for structure; enzyme kinetics and molecular docking for mechanism) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra/chromatograms in repositories like Zenodo .
- Ethical Reporting : Disclose synthesis yields, purity thresholds, and failed experiments to avoid publication bias .
Properties
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROSWPKSBORFJ-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987011 | |
Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67644-00-2 | |
Record name | L-Prolyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67644-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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